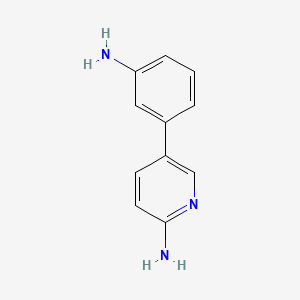

5-(3-Aminophenyl)pyridin-2-amine

Description

Contextualization within Pyridine (B92270) and Aniline (B41778) Chemistry

The structure of 5-(3-Aminophenyl)pyridin-2-amine marries two fundamental components of organic chemistry: a pyridine ring and an aniline moiety.

Pyridine , a six-membered aromatic ring containing one nitrogen atom, is isosteric with benzene (B151609). nih.gov The nitrogen atom makes the ring electron-deficient and weakly basic. researchgate.net The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital and is not part of the aromatic π-system, making it available to bond with a proton. libretexts.org This characteristic influences the solubility and reactivity of pyridine-containing compounds. researchgate.net

Aniline , consisting of a phenyl group attached to an amino group, is the simplest aromatic amine. The basicity of the amino group in aniline is significantly reduced compared to aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. masterorganicchemistry.comdoubtnut.com

In this compound, these two structures are combined. The molecule possesses two primary amino groups (-NH₂), one directly attached to the pyridine ring at the 2-position and another on the phenyl ring at the 3-position. The amino group at the 2-position of the pyridine ring increases the ring's electron density. The aminophenyl group, attached at the 5-position of the pyridine ring, introduces further functional complexity and potential for diverse chemical modifications. This bifunctional nature, with multiple reaction sites, makes it a versatile building block. wikipedia.org

Significance of the Aminophenyl Pyridine Scaffold in Contemporary Chemical Research

The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. nih.govrsc.orgnih.gov Its inclusion can enhance properties like water solubility and bioavailability, which are crucial for drug efficacy. researchgate.net Pyridine derivatives are integral to a vast array of therapeutics, including antiviral, anticancer, and anti-inflammatory agents. nih.govresearchgate.net

The aminophenyl pyridine scaffold, as seen in this compound, is of significant interest to researchers for several reasons:

Versatile Pharmacophore: The scaffold acts as a key structural unit (pharmacophore) that can interact with various biological targets like enzymes and receptors. nih.govresearchgate.net

Synthetic Intermediate: It serves as a crucial starting material or intermediate for creating libraries of novel compounds for drug discovery. ontosight.aigoogle.com For instance, related aminophenyl structures are used in the synthesis of kinase inhibitors for cancer therapy and p38α MAPK inhibitors for inflammatory diseases. ontosight.airesearchgate.net

Modulation of Biological Activity: The presence and positioning of the amino groups offer opportunities for chemical modification to fine-tune the biological activity and selectivity of the final compounds. researchgate.net

Overview of Advanced Research Directions for the Compound

The unique structure of this compound positions it as a key component in several advanced research areas.

In Medicinal Chemistry, the compound is primarily explored as a building block for novel therapeutic agents. Research is ongoing into its potential for synthesizing biologically active molecules, including kinase inhibitors. ontosight.ai The aminophenyl pyridine core is being incorporated into more complex structures to develop new anticancer and antimicrobial drugs. researchgate.netijnrd.org

In Materials Science, aromatic diamines, such as the aminophenyl pyridine structure, are fundamental monomers for synthesizing high-performance polymers. Specifically, they are used to create polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and electrical insulation properties. acs.org These polymers are critical in the aerospace and electronics industries. The incorporation of pyridine-containing diamines can influence the final properties of the polymer, such as solubility and processability. acs.org

In a Nutshell

| Research Area | Application of this compound Scaffold |

|---|---|

| Medicinal Chemistry | Intermediate for synthesizing kinase inhibitors, anticancer, and antimicrobial agents. ontosight.airesearchgate.netresearchgate.net |

| Materials Science | Monomer for high-performance polymers like polyimides. acs.org |

| Chemosensors | Potential backbone for fluorescent probes and chemosensors for detecting various species. researchgate.netnih.gov |

Another promising avenue is the development of fluorescent probes and chemosensors . Aminopyridine derivatives have been shown to possess interesting fluorescent properties. nih.gov The structure of this compound could serve as a scaffold for creating probes that can detect specific ions or molecules, a field with applications in environmental monitoring and biological imaging. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-aminophenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,12H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIDYXVNXZIHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301043 | |

| Record name | 5-(3-Aminophenyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503536-72-9 | |

| Record name | 5-(3-Aminophenyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503536-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Aminophenyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Aminophenyl Pyridin 2 Amine and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 5-(3-aminophenyl)pyridin-2-amine skeleton from simpler starting materials. These methods often involve the formation of the carbon-carbon or carbon-nitrogen bond linking the phenyl and pyridine (B92270) rings.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. For the synthesis of this compound, this could involve the coupling of a suitably protected 3-aminophenylboronic acid derivative with a 5-halo-2-aminopyridine.

A plausible synthetic route would involve the reaction of 5-bromo-2-aminopyridine with (3-aminophenyl)boronic acid. The amino groups in both reactants often require protection to prevent side reactions and catalyst deactivation. For instance, the amino group of (3-aminophenyl)boronic acid could be protected as a Boc-carbamate.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | nih.gov |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | Reflux | Moderate to Good | nih.gov |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov

Amination of Halogenated Pyridines and Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgacsgcipr.orglibretexts.org This method is highly effective for the synthesis of arylamines. The synthesis of this compound can be envisioned through the coupling of 5-bromopyridin-2-amine with 3-aminoaniline (m-phenylenediamine).

Challenges in this approach include the potential for double arylation of the diamine and the need for selective reaction at one of the amino groups. Careful control of stoichiometry and reaction conditions is crucial. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. organic-chemistry.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | Good | wikipedia.org |

| Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | Reflux | Moderate to Good | nih.gov |

Table 2: General Conditions for Buchwald-Hartwig Amination.

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to give the desired arylamine. wikipedia.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. nih.govrug.nl The synthesis of functionalized pyridines, including 2-aminopyridine (B139424) derivatives, can be achieved through various MCRs.

While a specific one-pot synthesis for this compound is not extensively reported, related structures can be synthesized through the condensation of an aldehyde, a ketone, an active methylene (B1212753) nitrile (like malononitrile), and an ammonium (B1175870) source. nih.gov For the target molecule, a hypothetical MCR could involve a precursor to the 3-aminophenyl group.

A general strategy for the synthesis of substituted 2-aminopyridines involves the reaction of enaminones with malononitrile (B47326) and a primary amine. This method provides a flexible route to a variety of 2-aminopyridine derivatives. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref. |

| Aldehyde | Malononitrile | Thiol | Basic conditions | 2-Amino-3,5-dicyano-6-thiopyridines | nih.gov |

| Enaminone | Malononitrile | Primary Amine | Solvent-free, heat | 2-Amino-3-cyanopyridines | nih.gov |

| α-Hydroxyketone | Oxoacetonitrile | Primary Amine | AcOH, EtOH, 70°C | N-Substituted 3-cyanopyrroles | mdpi.com |

Table 3: Examples of Multicomponent Reactions for the Synthesis of Pyridine and Pyrrole Derivatives.

Catalytic Reduction of Nitro Precursors to Amino Groups

A common and effective strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. In the context of this compound synthesis, this would involve the preparation of the precursor 5-(3-nitrophenyl)pyridin-2-amine (B6329852), followed by the reduction of the nitro group. smolecule.com

The synthesis of 5-(3-nitrophenyl)pyridin-2-amine can be achieved through a Suzuki-Miyaura coupling between 5-bromo-2-aminopyridine and 3-nitrophenylboronic acid. Subsequently, the nitro group can be reduced to an amine using various methods.

Catalytic hydrogenation is a widely used method for this transformation, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. google.com Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid can also be employed. orgsyn.org

A patent describes a method for the reduction of a related nitro compound, N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, using palladium on carbon with ammonium formate (B1220265) or formic acid, achieving high yield and purity. google.com

| Reducing Agent/Catalyst | Solvent | Conditions | Yield (%) | Ref. |

| H₂, Pd/C | Ethanol or Ethyl Acetate | Room temperature, atmospheric pressure | High | google.com |

| SnCl₂·2H₂O | Ethanol | Reflux | Good | orgsyn.org |

| Fe, NH₄Cl | Ethanol/H₂O | Reflux | Good | orgsyn.org |

| Na₂S₂O₄ | H₂O/THF | Room temperature | Moderate to Good | researchgate.net |

Table 4: Common Reagents for the Reduction of Aromatic Nitro Groups.

Benzannulative Condensation Strategies

Benzannulation strategies involve the construction of a benzene (B151609) ring onto a pre-existing ring system. In the context of synthesizing the target molecule, this would likely involve forming the phenyl ring. However, for the synthesis of 5-aryl-2-aminopyridines, it is more common to see pyridine ring construction strategies.

While direct benzannulation to form the 3-aminophenyl substituent on a pyridine ring is less common, related pyridine synthesis methodologies can be considered. For instance, cobalt-catalyzed benzannulation of 2-pyridine-substituted enynes has been reported to produce 2,3-bis(2-pyridyl)styrenes, demonstrating a method for constructing substituted benzene rings attached to a pyridine.

Advanced Derivatization and Functionalization Approaches

Once the this compound core has been synthesized, it can be further modified to create a library of derivatives. The presence of two primary amino groups and the pyridine ring offers multiple sites for functionalization.

The amino groups can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and diazotization followed by substitution. The pyridine ring can also be functionalized, for example, through electrophilic substitution, although the amino groups may need to be protected.

For instance, the amino groups can be acylated using acid chlorides or anhydrides to form amides. They can also be alkylated using alkyl halides. The pyridine nitrogen can be oxidized to an N-oxide, which can facilitate further functionalization of the pyridine ring.

The derivatization of related 2-aminopyridine structures is well-documented, with many reactions leading to the formation of fused heterocyclic systems such as imidazo[1,2-a]pyridines. royalsocietypublishing.org For example, the reaction of 2-aminopyridines with α-haloketones is a common method for the synthesis of imidazo[1,2-a]pyridines.

Amidation Reactions for Amine Functionalization

Amide bond formation is a fundamental transformation for functionalizing the amino groups of this compound. The two primary amines—one on the phenyl ring and one on the pyridine ring—exhibit different nucleophilicity. The 3-amino group on the phenyl ring behaves as a typical arylamine, whereas the 2-amino group on the pyridine ring is part of an amidine-like system, which can reduce its nucleophilicity. This difference allows for potential regioselective acylation.

Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), can be employed to form amide derivatives. Under carefully controlled stoichiometric conditions, it is often possible to selectively acylate the more nucleophilic 3-amino group.

Table 1: Representative Amidation Reactions

| Acylating Agent | Reaction Conditions | Expected Product | Notes |

|---|---|---|---|

| Acetyl Chloride | 1.1 eq, Triethylamine, CH2Cl2, 0 °C to rt | N-(3-(2-aminopyridin-5-yl)phenyl)acetamide | Preferential acylation of the more nucleophilic aniline-type amino group. |

| Benzoyl Chloride | 2.2 eq, Pyridine, 80 °C | N-(3-(2-(benzamido)pyridin-5-yl)phenyl)benzamide | Forcing conditions can lead to diacylation of both amino groups. |

| p-Nitrobenzoic acid | EEDQ, Acetonitrile, rt | Amide derivatives | Coupling agents like EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) can facilitate amide bond formation with carboxylic acids. researchgate.net |

The use of activating agents for carboxylic acids is a common strategy. For instance, pyrazole (B372694) carboxylic acids have been successfully converted to their corresponding acid chlorides and reacted with other amino-containing heterocycles like 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) to yield amide derivatives. researchgate.net A similar approach can be applied to this compound to generate a library of diverse amide-containing analogues.

Intramolecular and Intermolecular Cyclization Reactions

The 2-aminopyridine moiety within the target molecule is a versatile precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. This transformation is a powerful tool for creating derivatives with extended polycyclic structures.

Intermolecular Cyclization: The most common method involves the condensation of a 2-aminopyridine with an α-haloketone (the Tchichibabin reaction). The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine (B132010) core.

Table 2: Synthesis of Imidazo[1,2-a]pyridine Derivatives

| Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Phenacyl bromide | DBU, Ethanol, rt | 2-Phenylimidazo[1,2-a]pyridine derivative | rsc.org |

| α-Diazoketones | Copper catalyst | 2-Substituted imidazo[1,2-a]pyridine derivative | rsc.org |

| Nitroolefins | Tandem Michael addition and cyclization | 3-Unsubstituted imidazo[1,2-a]pyridine derivative | rsc.org |

Intramolecular Cyclization: Functionalization of one of the amino groups can set the stage for subsequent intramolecular cyclization. For example, acylation of an amine with a suitable partner can be followed by a base-mediated ring closure. The cyclization of N-acylated β-enamino ketones in the presence of a base like potassium tert-butylate can lead to the formation of pyridin-2(1H)-one derivatives. nih.gov Similarly, acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines can undergo cyclization to form naphthyridine structures. mdpi.com Another strategy involves the reaction of 5-acyl-4-pyridones with hydrazines, which proceeds via an intramolecular amination to regioselectively construct pyrazolo[4,3-c]pyridines (5-azaindazoles). scispace.com

Reactions with Carbonyl Compounds (Aldehydes, Ketones)

Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is acid-catalyzed and reversible. nih.govnih.gov Both primary amino groups in this compound can undergo this condensation. The reaction typically involves mixing the amine and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of a weak acid such as acetic acid, and heating the mixture. rsc.org Water is eliminated during the reaction, and its removal (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the imine product.

The reaction proceeds through a two-part mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed elimination of water to form the C=N double bond. rsc.org The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group of the carbinolamine to make it a good leaving group, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. nih.govnih.gov

Table 3: Imine Formation with Carbonyl Compounds

| Carbonyl Compound | Stoichiometry | Reaction Conditions | Expected Product |

|---|---|---|---|

| Benzaldehyde | ~1 equivalent | Ethanol, Acetic acid (cat.), Reflux | Mono-imine, likely at the 3-aminophenyl position |

| Acetone | Excess | Methanol, p-TsOH (cat.), Reflux | Bis-imine product |

| Cyclohexanone | >2 equivalents | Toluene, Dean-Stark, Reflux | Bis-imine product |

Stereoselective and Regioselective Synthesis of Analogues

The construction of specific isomers of this compound analogues relies on synthetic methods that control regiochemistry and stereochemistry.

Regioselective Synthesis: Regioselectivity is crucial when dealing with a molecule possessing multiple reaction sites. One powerful method for the regioselective synthesis of aminopyridines involves the amination of pyridine N-oxides. For unsymmetrical 3,5-disubstituted pyridine N-oxides, amination can be achieved with high regioselectivity using saccharin (B28170) as an ammonium surrogate, followed by in situ deprotection. nih.govresearchgate.net This allows for the controlled introduction of an amino group at a specific position on the pyridine ring.

Furthermore, regioselective cyclization reactions provide access to specific isomers of fused heterocyclic systems. A protocol for the synthesis of 5-aminooxazoles via a Cp*Co(III)-catalyzed formal [3 + 2] cycloaddition of N-(pivaloyloxy)amides with ynamides demonstrates excellent regioselectivity under mild conditions. Similarly, the reaction of nitrile imines with dipolarophiles can proceed with high regioselectivity, as rationalized by DFT calculations, to form specific spiro-pyrazoline derivatives. nih.gov

Stereoselective Synthesis: Introducing chirality into derivatives of this compound can be accomplished through various asymmetric synthesis strategies. While direct asymmetric synthesis of the parent compound is not commonly described, its analogues can be built using chiral building blocks or through catalytic asymmetric reactions.

Methods for the highly enantioselective synthesis of chiral pyridines have been developed. One such method involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand. This approach allows for the introduction of a chiral alkyl chain adjacent to the pyridine ring. Another strategy employs the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines to produce chiral 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, which can be further elaborated.

Carbohydrate-based chiral auxiliaries have also been successfully used. For instance, D-arabinopyranosylamine can serve as a stereodifferentiating auxiliary in domino reactions to produce chiral dehydropiperidinones, which are versatile intermediates for synthesizing variously substituted chiral piperidine (B6355638) derivatives. Such strategies could be adapted to synthesize analogues of this compound bearing chiral side chains or fused rings.

Spectroscopic Data for this compound Not Available in Publicly Accessible Records

A thorough search of scientific literature and chemical databases has failed to locate comprehensive spectroscopic and structural elucidation data for the chemical compound This compound . While the compound is listed in chemical catalogs and is known as a potential intermediate in pharmaceutical research, detailed experimental data from advanced analytical methodologies as requested are not publicly available. ontosight.ai

The specific information required to construct an article focusing on Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and various Nuclear Magnetic Resonance (NMR) techniques—including ¹H NMR, ¹³C NMR, and advanced 2D NMR—for this particular molecule could not be retrieved.

Scientific analyses of related but structurally distinct pyridine derivatives are available. For instance, studies on other substituted aminopyridines provide detailed spectroscopic characterization. nih.govresearchgate.netcore.ac.uk However, the precise substitution pattern of this compound, with an aminophenyl group at the 5-position and an amino group at the 2-position of the pyridine ring, results in a unique spectroscopic fingerprint. Extrapolating data from different isomers or analogues would be scientifically inaccurate.

Without primary sources reporting the synthesis and characterization of this compound, it is not possible to provide the detailed research findings and data tables for its spectroscopic properties as outlined. Access to a research article that has specifically synthesized and analyzed this compound would be necessary to fulfill the request.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR Hyperpolarization Techniques (e.g., SABRE)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, but it can be limited by low sensitivity. Hyperpolarization techniques dramatically enhance NMR signals, enabling measurements at low concentrations that would otherwise be impractical. Signal Amplification by Reversible Exchange (SABRE) is a powerful, non-hydrogenative method particularly suited for molecules containing nitrogen heterocycles like pyridine (B92270).

The SABRE process utilizes parahydrogen (p-H₂) and a temporary binding to an iridium catalyst. This interaction facilitates the transfer of nuclear spin order from p-H₂ to the target molecule, vastly increasing the polarization of its NMR-active nuclei, such as ¹H and ¹⁵N. For a molecule like 5-(3-Aminophenyl)pyridin-2-amine, the pyridine nitrogen and the two amine groups are prime targets for SABRE-based enhancement.

Research Findings:

Applicability: SABRE is highly effective for substrates with nitrogen atoms capable of coordinating to the iridium catalyst, including pyridines and amines. miamioh.edu The technique operates without chemically altering the analyte, making it a non-destructive enhancement method. miamioh.edu

Signal Enhancement: For pyridine, ¹H NMR signal gains of over 1,700-fold have been reported, with ¹⁵N polarization levels reaching over 50% in some cases. ontosight.ai Such enhancements would allow for the rapid acquisition of ¹H and ¹⁵N NMR spectra of this compound at natural abundance and low millimolar or even micromolar concentrations. miamioh.eduontosight.ai

Mechanism: The process involves the reversible exchange of the substrate on and off the catalyst. The efficiency of polarization transfer depends on factors like the magnetic field at which the transfer occurs, the solvent, and the exchange rates of the substrate with the catalyst. ontosight.ai The presence of two distinct amine functionalities and a pyridine ring in this compound offers multiple sites for interaction and potential hyperpolarization.

Table 1: Potential SABRE-Enhanced NMR Signal Gains for this compound Moieties (Based on Pyridine Studies)

| Nucleus | Moiety | Typical Observed Enhancement Factor | Potential Benefit for Analysis |

|---|---|---|---|

| ¹H | Pyridine Ring Protons | Up to 17,000-fold | Rapid, high-resolution structural analysis at low concentration. |

| ¹⁵N | Pyridine Nitrogen | >50% Polarization | Direct detection of nitrogen signals in a single scan, overcoming low natural abundance and sensitivity. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₁H₁₁N₃), high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, distinguishing it from other compounds with the same nominal mass. The molecular weight of the compound is 185.23 g/mol .

Electron ionization (EI) mass spectrometry also induces fragmentation of the molecular ion. The resulting pattern of fragment ions is a molecular fingerprint that provides valuable structural information.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 185, corresponding to the [C₁₁H₁₁N₃]⁺ ion. As an odd-electron species containing an odd number of nitrogen atoms, it adheres to the Nitrogen Rule. miamioh.edulibretexts.org

Alpha-Cleavage: Amines commonly undergo α-cleavage, which is the breaking of a bond adjacent to the C-N bond. libretexts.org For the 2-aminopyridine (B139424) moiety, this could involve the loss of HCN (m/z 27), a common fragmentation for pyridine rings.

Aromatic Stability: The stability of the pyridine and phenyl rings means that ions retaining these intact aromatic structures are expected to be prominent in the spectrum. libretexts.org

Key Fragments: Fragmentation may involve the cleavage of the C-C bond linking the two aromatic rings, leading to ions corresponding to the aminophenyl group ([C₆H₆N]⁺, m/z 92) or the aminopyridine group ([C₅H₅N₂]⁺, m/z 93). Further fragmentation of these ions would also occur.

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 185 | Molecular Ion | [C₁₁H₁₁N₃]⁺ | Parent Molecule |

| 184 | [M-H]⁺ | [C₁₁H₁₀N₃]⁺ | Loss of a hydrogen radical |

| 169 | [M-NH₂]⁺ | [C₁₁H₉N₂]⁺ | Loss of an amino radical |

| 93 | Aminopyridine Cation | [C₅H₅N₂]⁺ | Cleavage of the C-C bond between rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The spectrum of this compound is characterized by electronic transitions within its conjugated π-electron system, which extends across both the phenyl and pyridine rings.

The presence of lone pairs of electrons on the three nitrogen atoms also allows for n → π* transitions, which are typically weaker and occur at longer wavelengths than the more intense π → π* transitions.

π → π Transitions:* These high-intensity absorptions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For related aminopyridine structures, these transitions are typically observed in the 250-350 nm range. mdpi.com

n → π Transitions:* These transitions involve promoting a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. They are symmetry-forbidden and thus have a much lower intensity. They often appear as a shoulder on the tail of a stronger π → π* absorption band at longer wavelengths.

The specific absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the solvent environment.

Table 3: Expected Electronic Transitions and Absorption Characteristics

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π → π* | 250 - 350 nm | High (Strong) |

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

Table 4: Illustrative Crystal Data for a Related Aminopyridine Structure (2-amino-N-(pyridin-2-yl)benzamide)

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic symmetry of the unit cell |

| Space Group | P2₁/c | The specific symmetry elements within the unit cell |

| a (Å) | 5.323(4) | Unit cell dimension |

| b (Å) | 19.530(16) | Unit cell dimension |

| c (Å) | 10.302(10) | Unit cell dimension |

| β (°) | 100.965(8) | Unit cell angle |

| V (ų) | 1051.4(15) | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

| Hydrogen Bonding | N—H···N, N—H···O | Defines intermolecular packing and stabilizes the crystal structure |

Data from reference researchgate.net for illustrative purposes.

Elemental Analysis for Stoichiometric Composition (C, H, N)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₁₁H₁₁N₃). A close match between the found and calculated values provides strong evidence for the compound's elemental composition and is a crucial check of its purity. urfu.ru

The theoretical composition is calculated based on the atomic weights of the elements and the molecular weight of the compound (185.23 g/mol ). Any significant deviation between the experimental and theoretical values would suggest the presence of impurities, such as residual solvent or starting materials.

Table 5: Elemental Composition of this compound (C₁₁H₁₁N₃)

| Element | Theoretical Percentage (%) | Found Percentage (Hypothetical) |

|---|---|---|

| Carbon (C) | 71.33% | 71.30% |

| Hydrogen (H) | 5.99% | 6.02% |

Computational and Theoretical Investigations of 5 3 Aminophenyl Pyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. For a molecule such as 5-(3-aminophenyl)pyridin-2-amine, these calculations can elucidate its ground state properties, stability, and electronic characteristics. The two main classes of methods employed for this purpose are Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of computational cost and accuracy. DFT calculations are used to determine the ground state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. acs.org For a molecule like this compound, DFT studies, often using functionals like B3LYP, can predict a wide range of properties. researchgate.net

These calculations can provide optimized molecular geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. The choice of the functional and basis set is crucial for obtaining accurate results. For instance, studies on related polyimide chromophores have utilized DFT to predict their electronic and optical properties. acs.org

Table 1: Illustrative DFT-Calculated Ground State Properties (Note: The following data is illustrative for this compound as specific experimental or computational values were not found in the searched literature. The values are based on typical results for similar aromatic amine compounds.)

| Property | Value | Unit |

| Total Energy | -629.45 | Hartree |

| Dipole Moment | 3.21 | Debye |

| Ionization Potential | 7.89 | eV |

| Electron Affinity | 0.54 | eV |

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. aau.dk The Hartree-Fock (HF) method is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. aau.dk While HF provides a good starting point, it neglects electron correlation, which can be significant.

To account for electron correlation, post-Hartree-Fock methods like Møller-Plesset perturbation theory of the second order (MP2) are employed. kcl.ac.ukictp.it These methods provide more accurate descriptions of molecular properties, especially for systems where electron correlation plays a crucial role. kcl.ac.ukjoshuagoings.com Studies on similar molecules, such as phenylpyridine isomers, have utilized these methods to determine their stable geometries and formation enthalpies. researchgate.net

Table 2: Comparison of Calculated Energies by Different Ab Initio Methods (Note: The following data is illustrative for this compound as specific experimental or computational values were not found in the searched literature. The values are based on typical results for similar aromatic amine compounds.)

| Method | Total Energy (Hartree) |

| Hartree-Fock (HF) | -627.89 |

| MP2 | -629.12 |

Molecular Geometry Optimization and Conformational Analysis

Determining the most stable three-dimensional structure of a molecule is a primary goal of computational chemistry. Molecular geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has a rotatable bond between the phenyl and pyridine (B92270) rings, conformational analysis is crucial. researchgate.net

This analysis involves exploring the potential energy surface to identify different stable conformers and the energy barriers between them. The dihedral angle between the two aromatic rings is a key parameter in this analysis. Computational studies on related biphenyl (B1667301) systems have shown that the degree of twisting between the rings affects the electronic properties of the molecule. acs.org For example, a computational study on N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine revealed different dihedral angles between the pyrimidine, phenyl, and pyridyl rings in different conformers. nih.gov

Table 3: Illustrative Conformational Analysis Data (Note: The following data is illustrative for this compound as specific experimental or computational values were not found in the searched literature. The values are based on typical results for similar biaryl compounds.)

| Conformer | Dihedral Angle (Phenyl-Pyridine) | Relative Energy (kcal/mol) |

| 1 | 35.2° | 0.00 |

| 2 | 90.0° | 2.15 |

| 3 | 0.0° | 1.89 |

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Determination

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed over the electron-deficient pyridine ring. The energy of these orbitals and their gap can be reliably calculated using DFT methods. tandfonline.com

Table 4: Illustrative HOMO-LUMO Energy Data (Note: The following data is illustrative for this compound as specific experimental or computational values were not found in the searched literature. The values are based on typical results for similar aromatic amines.)

| Orbital | Energy (eV) |

| HOMO | -5.42 |

| LUMO | -1.21 |

| HOMO-LUMO Gap | 4.21 |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, explains chemical reactivity based on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org This theory is a powerful tool for predicting the outcomes of various chemical reactions. wikipedia.org The shapes and energies of the HOMO and LUMO of this compound can be used to predict its behavior in reactions such as electrophilic and nucleophilic substitutions.

For instance, the distribution of the HOMO can indicate the most likely sites for electrophilic attack, while the distribution of the LUMO can suggest the sites for nucleophilic attack. The amino groups on both rings are electron-donating and would be expected to increase the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, which lowers the energy of the LUMO, potentially making it a site for nucleophilic attack. The interplay of these substituent effects on the frontier orbitals is a key aspect of understanding the molecule's reactivity. rsc.org

Electrostatic Potential (ESP) Surface Analysis

The Electrostatic Potential (ESP) surface is a critical tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This analysis identifies electron-rich regions (nucleophilic centers) and electron-deficient regions (electrophilic centers).

In a molecule like this compound, the ESP surface would likely reveal negative potential (typically colored red or yellow) concentrated around the nitrogen atoms of the pyridine ring and the amino groups, indicating their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino groups and the aromatic rings, highlighting their electrophilic nature. The precise values of the potential minima and maxima provide quantitative insights into the molecule's reactivity. For instance, the nitrogen atoms are probable sites for protonation or coordination to metal ions.

Table 1: Hypothetical Electrostatic Potential (ESP) Surface Data for this compound

| Parameter | Predicted Value Range (kcal/mol) | Associated Region |

| Vs,max (Maximum Positive Potential) | +20 to +40 | Hydrogen atoms of NH₂ groups |

| Vs,min (Minimum Negative Potential) | -30 to -50 | Nitrogen atom of the pyridine ring |

Note: This data is hypothetical and based on general principles for similar molecules, as specific published data for this compound is not available.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT), are instrumental in assigning the experimentally observed spectral bands.

The calculations yield a set of vibrational frequencies and their corresponding intensities. The Potential Energy Distribution (PED) analysis further dissects these vibrational modes, attributing them to specific internal coordinates such as bond stretching, angle bending, and torsional motions.

For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the amino groups.

C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.

C=C and C=N stretching: Vibrations of the pyridine and phenyl rings would appear in the 1400-1600 cm⁻¹ range.

N-H bending: These modes are typically found around 1600 cm⁻¹.

Table 2: Predicted Dominant Vibrational Modes and Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Potential Energy Distribution (PED) Contribution |

| Asymmetric NH₂ Stretch | 3450 - 3550 | >90% N-H stretch |

| Symmetric NH₂ Stretch | 3350 - 3450 | >90% N-H stretch |

| Aromatic C-H Stretch | 3000 - 3100 | >95% C-H stretch |

| Pyridine Ring Stretch | 1550 - 1600 | C=C and C=N stretch |

| Phenyl Ring Stretch | 1450 - 1550 | C=C stretch |

| NH₂ Scissoring | 1580 - 1650 | N-H bend |

Note: These are predicted ranges and require experimental validation and specific computational results.

Theoretical NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) have become an indispensable tool for interpreting and validating experimental NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is commonly employed for this purpose.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the aromatic protons would exhibit distinct chemical shifts depending on their position relative to the amino and pyridinyl groups. The protons of the amino groups would likely appear as broad singlets, with their chemical shift being sensitive to solvent and concentration. The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbons attached to nitrogen atoms being significantly influenced.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H | 7.0 - 8.5 | 110 - 160 |

| Phenyl-H | 6.5 - 7.5 | 115 - 150 |

| NH₂ | 4.0 - 6.0 | - |

| Pyridine-C | - | 110 - 160 |

| Phenyl-C | - | 115 - 150 |

Note: These are generalized predictions. Precise chemical shifts depend on the specific computational method and solvent model used.

Reactivity Predictions and Selectivity Analysis (e.g., Dual Descriptor Analysis)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. The Fukui function and dual descriptor analysis are powerful tools for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The dual descriptor, Δf(r), is particularly insightful as it can distinguish between sites prone to nucleophilic attack (Δf(r) > 0) and electrophilic attack (Δf(r) < 0). For this compound, such analysis would likely confirm the nucleophilic nature of the nitrogen atoms and specific carbons on the aromatic rings, while highlighting the electrophilic character of other ring positions. This information is invaluable for predicting the outcomes of chemical reactions.

Excited-State Properties and Photophysical Behavior Modeling

The study of excited-state properties is crucial for understanding a molecule's photophysical behavior, including its absorption and emission characteristics. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling electronic transitions.

Calculations can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states, the absorption and emission wavelengths (λ_abs and λ_em), and the oscillator strengths of electronic transitions. For this compound, the presence of amino and pyridine moieties suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation, which can significantly influence its fluorescence properties.

Table 4: Predicted Photophysical Properties of this compound

| Parameter | Predicted Value | Method |

| λmax (Absorption) | 300 - 350 nm | TD-DFT |

| Oscillator Strength (f) | > 0.1 | TD-DFT |

| S₁ Energy | 3.5 - 4.0 eV | TD-DFT |

| T₁ Energy | 2.5 - 3.0 eV | TD-DFT |

Note: These values are estimations and are highly dependent on the computational level of theory and solvent environment.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules with significant charge asymmetry and extended π-conjugated systems can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Theoretical calculations can predict the first hyperpolarizability (β), a key indicator of second-order NLO activity.

The structure of this compound, featuring donor (amino) and acceptor-like (pyridine) groups linked by a π-system, suggests potential for NLO activity. Computational studies on similar donor-π-acceptor molecules have shown that the magnitude of β is sensitive to the electronic nature of the donor and acceptor groups and the length of the conjugation path. Theoretical evaluation of the dipole moment, polarizability, and hyperpolarizability would provide a quantitative measure of the NLO response of this compound.

Reactivity and Mechanistic Studies of 5 3 Aminophenyl Pyridin 2 Amine

Reactivity of the Primary Amino Groups (aniline and pyridine)

The two primary amino groups in 5-(3-Aminophenyl)pyridin-2-amine, one attached to the phenyl ring (aniline-like) and the other to the pyridine (B92270) ring (aminopyridine-like), exhibit differential reactivity. The basicity of these amino groups is a key determinant of their nucleophilicity. In general, the lone pair of electrons on the nitrogen atom of an aniline (B41778) is delocalized into the aromatic ring, rendering it less basic than a typical alkylamine. chemistrysteps.commsu.edu Conversely, the 2-amino group on the pyridine ring has its basicity influenced by the electron-withdrawing nature of the ring nitrogen.

The aniline-type amino group is generally more basic and, therefore, more nucleophilic than the 2-aminopyridine (B139424) group. This difference in basicity allows for selective reactions. For instance, under controlled conditions, reactions such as acylation or alkylation would be expected to occur preferentially at the 3-amino position on the phenyl ring.

However, the 2-amino group of the pyridine moiety can exhibit enhanced nucleophilicity under certain conditions, particularly in reactions where the pyridine nitrogen can participate. The relative reactivity can be modulated by the reaction conditions, such as pH and the nature of the electrophile.

Table 1: Comparison of the Primary Amino Groups

| Feature | Aniline-type Amino Group (-NH₂ on phenyl ring) | 2-Aminopyridine-type Amino Group (-NH₂ on pyridine ring) |

| Basicity | More basic | Less basic due to the electron-withdrawing pyridine ring |

| Nucleophilicity | More nucleophilic | Less nucleophilic |

| Reactivity towards Electrophiles | Higher reactivity, susceptible to overreaction. libretexts.org | Lower reactivity |

| Controlling Reactivity | Acetylation can be used to moderate reactivity. libretexts.orglibretexts.org | Reactivity is inherently lower |

Reactivity at the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring is a site of basicity and can be protonated or alkylated. quora.comuoanbar.edu.iq Its lone pair of electrons is in an sp² hybrid orbital and does not participate in the aromatic sextet, making it available for reaction with electrophiles and Lewis acids. libretexts.org However, the presence of two electron-donating amino groups on the pyridine and attached phenyl ring increases the electron density of the pyridine ring system, which in turn enhances the basicity of the ring nitrogen compared to unsubstituted pyridine.

Protonation or complexation of the pyridine nitrogen with a Lewis acid, such as in Friedel-Crafts reactions, deactivates the entire pyridine ring towards electrophilic attack. chemistrysteps.comlibretexts.org This deactivation is a result of the positive charge that develops on the nitrogen, which strongly withdraws electron density from the ring. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl and Pyridine Rings

The phenyl and pyridine rings in this compound are both activated towards electrophilic substitution by their respective amino groups, which are ortho-, para-directing activators. libretexts.orgbyjus.combyjus.com However, the pyridine ring itself is inherently electron-deficient compared to benzene (B151609), making it less reactive towards electrophiles. uoanbar.edu.iqlibretexts.orgpearson.com

Electrophilic Aromatic Substitution:

On the Phenyl Ring: The 3-amino group strongly activates the phenyl ring, directing incoming electrophiles to the ortho and para positions (positions 2', 4', and 6' relative to the amino group). Due to the high reactivity of anilines, polysubstitution can be a significant side reaction. libretexts.orglibretexts.org To achieve monosubstitution, the reactivity of the amino group can be attenuated by converting it to an acetamide. libretexts.orglibretexts.org

On the Pyridine Ring: The 2-amino group activates the pyridine ring for electrophilic substitution, directing incoming electrophiles to the 3- and 5-positions. However, the deactivating effect of the ring nitrogen makes these reactions challenging and often requires harsh conditions. uoanbar.edu.iqrsc.org Furthermore, in acidic media required for many electrophilic substitutions, the pyridine nitrogen will be protonated, further deactivating the ring. chemistrysteps.com

Nucleophilic Aromatic Substitution:

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNA), particularly at the positions ortho and para to the ring nitrogen (positions 2 and 4). uoanbar.edu.iqwikipedia.orgstackexchange.comquora.comyoutube.com The presence of a good leaving group at these positions would facilitate such reactions. In this compound, the 2-amino group itself is not a good leaving group. However, derivatization to a diazonium salt could enable nucleophilic substitution.

The phenyl ring, being electron-rich due to the amino group, is generally not susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. wikipedia.org

Table 2: Predicted Regioselectivity of Aromatic Substitution

| Ring System | Reaction Type | Directing Influence of Amino Group | Predicted Position of Substitution |

| Phenyl Ring | Electrophilic | Ortho, Para | 2', 4', 6' |

| Pyridine Ring | Electrophilic | Ortho, Para | 3, 5 |

| Pyridine Ring | Nucleophilic | Not applicable (driven by ring electronics) | 2, 4, 6 (with a suitable leaving group) |

Mechanistic Investigations of Key Chemical Transformations

Mechanism of Electrophilic Bromination (on the Phenyl Ring): The amino group is a strong activating group, and its lone pair of electrons participates in resonance, increasing the electron density at the ortho and para positions of the phenyl ring. byjus.com The mechanism proceeds via the typical electrophilic aromatic substitution pathway:

Generation of the electrophile (Br⁺) from Br₂.

Nucleophilic attack of the electron-rich phenyl ring on the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex).

Deprotonation by a base to restore aromaticity and yield the brominated product. Due to the high activation, this reaction with aniline often leads to the formation of a 2,4,6-tribromoaniline (B120722) precipitate. byjus.combyjus.com

Mechanism of Nucleophilic Aromatic Substitution (on a derivatized Pyridine Ring): For a nucleophilic aromatic substitution to occur on the pyridine ring, a leaving group would need to be present, or the amino group would need to be converted into one (e.g., a diazonium salt). The mechanism for an SₙAr reaction is a two-step process: wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate. stackexchange.com

Elimination of the leaving group: The leaving group is expelled, and the aromaticity of the pyridine ring is restored.

Tautomerism and Isomerism of Related Structures

The 2-aminopyridine moiety of the molecule can exist in a tautomeric equilibrium with its corresponding imino form, 1,2-dihydropyridin-2-imine. nih.govoup.com Infrared and other spectroscopic studies on 2-aminopyridine itself have shown that it exists predominantly in the amino form in various phases. nih.gov Molecular orbital calculations also predict the greater stability of the amino tautomer. oup.com While the equilibrium for 2-aminopyridine lies heavily towards the amino form, the substituents on the ring can influence this equilibrium. In the case of this compound, the electronic effects of the 3-aminophenyl group would likely have a minor, though not insignificant, influence on the tautomeric preference.

Table 3: Tautomeric Forms of the 2-Aminopyridine Moiety

| Tautomer | Structure | Stability |

| Amino form | Pyridin-2-amine | Predominant and more stable form nih.govoup.com |

| Imino form | 1,2-dihydropyridin-2-imine | Less stable tautomer |

Isomerism in this compound is primarily positional, relating to the substitution pattern on the two aromatic rings. For instance, constitutional isomers would include moving the amino group to different positions on either the phenyl or pyridine rings.

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Networks in Crystalline Solids

Hydrogen bonds are the most influential non-covalent interactions in directing the assembly of 5-(3-aminophenyl)pyridin-2-amine in the solid state. The molecule features two primary amine (-NH₂) groups, which are potent hydrogen bond donors, and three potential hydrogen bond acceptor sites in the nitrogen atoms of the amines and the pyridine (B92270) ring.

This functionality allows for the formation of extensive and robust hydrogen-bonding networks. Common motifs anticipated in the crystal structure include:

Amine-Pyridine Interactions (N-H···Npy): The primary amine groups can form strong hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule.

Amine-Amine Interactions (N-H···Namine): Molecules can link together through hydrogen bonds between the amine donors of one molecule and the amine nitrogen acceptors of another.

Self-Assembled Dimers and Chains: These interactions can lead to the formation of predictable supramolecular synthons, such as centrosymmetric dimers or one-dimensional chains, which then organize to form the three-dimensional crystal lattice.

In related aminopyridine structures, intermolecular N-H···N hydrogen bonds are consistently observed as the primary interactions defining the supramolecular assembly, often resulting in the formation of two-dimensional networks or one-dimensional chains. researchgate.net

Pi-Stacking Interactions and Aromatic Stacking Phenomena

The phenyl and pyridine rings of this compound are capable of engaging in π-stacking interactions, which are crucial for stabilizing the crystal packing. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. The expected modes of interaction include:

Parallel-displaced stacking: Where the rings are offset from a direct face-to-face orientation.

T-shaped (edge-to-face) stacking: Where the edge of one aromatic ring interacts with the face of another.

Studies on pyridine-containing molecules have shown that antiparallel-displaced geometries can be particularly stable. researchgate.net In the crystal structure of a closely related compound, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine, a π-π stacking interaction between neighboring pyridyl rings was observed with a centroid-centroid distance of 3.8395 (10) Å. researchgate.netnih.gov The presence of electron-donating amine groups can modulate the electronic character of the aromatic rings, influencing the strength and geometry of these stacking interactions. nih.gov

| Interaction Type | Potential Participating Groups | Typical Distances |

| Hydrogen Bonding | -NH₂ (donor), Pyridine-N (acceptor), Amine-N (acceptor) | 2.7 - 3.1 Å (N···N) |

| π-π Stacking | Phenyl Ring, Pyridine Ring | 3.3 - 3.8 Å (interplanar) |

| C-H···π Interactions | Aromatic C-H bonds, Phenyl/Pyridine Rings | ~2.5 - 2.9 Å (H···π centroid) |

Crystal Packing Motifs and Polymorphism

The combination of strong, directional hydrogen bonds and weaker, less directional π-stacking and C-H···π interactions can lead to the formation of complex and varied crystal packing motifs. The conformational flexibility of this compound, specifically the ability to rotate around the single bond connecting the phenyl and pyridyl rings, introduces the possibility of polymorphism—the existence of multiple distinct crystalline forms.

Different polymorphs can arise from:

Conformational Polymorphism: Where different molecular conformations are present in the crystal lattices.

Packing Polymorphism: Where the same molecular conformation packs in different arrangements.

A study of a similar molecule, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine, revealed the presence of two independent molecules in the asymmetric unit with significantly different dihedral angles between their ring systems (22.3° and 53.2° in one molecule vs. 6.8° and 11.6° in the other). nih.gov This demonstrates a propensity for conformational diversity which can readily lead to the formation of different polymorphic structures under varying crystallization conditions.

Co-crystallization Strategies and Design

The presence of multiple hydrogen bond donor and acceptor sites makes this compound an ideal candidate for co-crystallization. Co-crystals are multi-component crystalline solids where the components are linked by non-covalent interactions, primarily hydrogen bonds. nih.gov This strategy is widely used in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their molecular structure. nih.gov

Design strategies for co-crystals of this compound would involve selecting co-formers with complementary functional groups, such as:

Carboxylic Acids: To form robust salt bridges or hydrogen bonds with the basic pyridine and amine nitrogens.

Amides or other heterocycles: To create specific hydrogen-bonded synthons with the amine groups. google.comgoogle.com

By systematically choosing co-formers, it is possible to engineer new solid forms with tailored properties like improved solubility, stability, or bioavailability.

| Functional Group on Co-former | Target Site on this compound | Expected Interaction |

| Carboxylic Acid (-COOH) | Pyridine-N, Amine-N | N-H···O, O-H···N (possible proton transfer) |

| Amide (-CONH₂) | Amine-N, Pyridine-N | N-H···O, N-H···N |

| Hydroxyl (-OH) | Pyridine-N, Amine-N | O-H···N, N-H···O |

Role of Intermolecular Interactions in Directing Solid-State Structure

The final solid-state structure of this compound is determined by a hierarchical and competitive interplay of various intermolecular interactions. The strong and highly directional N-H···N hydrogen bonds are expected to be the primary determinants of the local structure, forming robust supramolecular synthons.

Synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The defined geometry and multiple reactive/coordinating sites of this compound make it a promising building block, or "linker," for the synthesis of highly porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs): In MOF synthesis, the pyridine nitrogen and potentially the amine groups can act as coordinating sites for metal ions or clusters, forming nodes. The bifunctional nature of the molecule allows it to bridge multiple metal centers, leading to the formation of extended, porous 3D networks. Amine-functionalized ligands are particularly valuable in MOFs for applications such as selective gas capture (e.g., CO₂) and catalysis. researchgate.netrsc.org

Covalent Organic Frameworks (COFs): The primary amine groups are key functionalities for COF synthesis. They can undergo condensation reactions with multi-topic aldehydes to form crystalline, porous frameworks linked by strong covalent bonds (e.g., imine bonds). acs.org These amine-linked COFs can serve as platforms for further postsynthetic modification, allowing for the tailoring of pore environments for specific applications. acs.org

The use of amine-containing triangular ligands, similar in topology to what could be achieved with derivatives of this molecule, has led to the successful synthesis of novel MOFs with varied structures and properties. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 5-(3-Aminophenyl)pyridin-2-amine. It is extensively used for purity assessment, impurity profiling, and quantification in various matrices.

Detailed Research Findings:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of aromatic amines. For this compound, a C18 or C8 column would provide a suitable stationary phase for retention and separation based on its moderate polarity. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The choice of buffer and its pH are critical for controlling the retention and peak shape of the analyte, as the amino groups are basic and their ionization state is pH-dependent.

To enhance retention and improve peak symmetry, especially for basic compounds like aminopyridines, ion-pairing agents can be added to the mobile phase. Reagents such as heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA) can be used. Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer excellent selectivity for polar and ionizable compounds.

Detection is most commonly achieved using an Ultraviolet (UV) detector, as the aromatic rings in this compound provide strong chromophores. The selection of the detection wavelength is based on the UV spectrum of the compound, typically at one of its absorption maxima to ensure high sensitivity. For more complex matrices or when higher selectivity is required, a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be coupled with the HPLC system. UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) offers rapid analysis times and the ability to confirm the identity of the analyte based on its mass-to-charge ratio.

Table 1: Representative HPLC Parameters for the Analysis of this compound This table presents a set of plausible HPLC conditions for the analysis of this compound, extrapolated from methods for structurally similar compounds.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Gradient | Initial: 10% B, linear gradient to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Expected Retention Time | 8-12 minutes (highly dependent on the specific gradient and column chemistry) |

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a compound like this compound, which has a relatively high boiling point and polar amino groups, direct GC analysis can be challenging due to poor peak shape and potential thermal degradation.

Detailed Research Findings:

To overcome these challenges, derivatization of the amino groups is often necessary to increase the volatility and thermal stability of the analyte. Common derivatization reagents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride - TFAA), or alkylating agents. The derivatization reaction replaces the active hydrogens on the amino groups with non-polar functional groups, resulting in a derivative that is more amenable to GC analysis.

The choice of a GC column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms or equivalent), is often suitable for the analysis of derivatized aromatic amines. The temperature program of the GC oven is optimized to ensure the elution of the derivatized analyte with a good peak shape and in a reasonable time.

When coupled with a Mass Spectrometer (GC-MS), this technique provides a high degree of certainty in the identification of the compound. The mass spectrometer fragments the eluted derivative in a reproducible manner, generating a unique mass spectrum that can be compared to a library of known spectra for positive identification. The fragmentation pattern would be expected to show characteristic losses related to the derivatizing group and the aromatic rings.

Table 2: Illustrative GC-MS Parameters for the Derivatized Analysis of this compound This table provides a hypothetical set of GC-MS conditions, assuming prior derivatization of the analyte, based on general methods for aromatic amines.

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp. | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

Electrochemical Methods for Compound Analysis

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. This compound, with its easily oxidizable amino groups, is a good candidate for analysis by techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry.

Detailed Research Findings:

The electrochemical behavior of this compound would be characterized by the oxidation of one or both of its amino groups at a suitable electrode surface. A glassy carbon electrode (GCE) is a common choice for the working electrode due to its wide potential window and chemical inertness. The electrode surface can be modified with various materials, such as nanomaterials (e.g., carbon nanotubes, graphene) or polymers, to enhance the sensitivity and selectivity of the measurement.

In a typical voltammetric experiment, the potential of the working electrode is scanned, and the resulting current is measured. The oxidation of the amino groups will produce a peak in the voltammogram at a potential characteristic of the compound. The height of this peak is proportional to the concentration of the analyte in the solution, forming the basis for quantitative analysis. DPV is often preferred for quantification due to its higher sensitivity and better resolution compared to CV.

The analysis is performed in a supporting electrolyte, which is an electrochemically inert salt solution that provides conductivity. The pH of the supporting electrolyte can significantly influence the oxidation potential and the peak current, as proton transfer is involved in the oxidation of amines.

Table 3: Representative Electrochemical Parameters for the Voltammetric Determination of this compound This table outlines plausible experimental conditions for the electrochemical analysis of the target compound, based on methods for similar aromatic amines.

| Parameter | Condition |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl (3 M KCl) |

| Counter Electrode | Platinum wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer Solution (pH 7.0) |

| Potential Range | 0.0 V to +1.2 V vs. Ag/AgCl |

| Pulse Amplitude | 50 mV |

| Scan Rate | 20 mV/s |

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods, particularly UV-Visible spectrophotometry, provide a simple, rapid, and cost-effective means for the quantitative determination of this compound, especially in bulk form or simple formulations.

Detailed Research Findings:

The basis of direct UV-Visible spectrophotometry is the measurement of the absorbance of the analyte at a specific wavelength, which is directly proportional to its concentration according to the Beer-Lambert law. The aromatic nature of this compound results in significant absorption in the UV region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) would be determined by scanning a solution of the compound across the UV-Vis range.

For the analysis of samples where interfering substances may also absorb at the same wavelength, derivatization can be employed to shift the absorbance to the visible region, thereby enhancing selectivity. A common approach for aromatic amines is diazotization followed by a coupling reaction with a suitable chromogenic reagent (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride) to produce a highly colored azo dye. The absorbance of the resulting colored solution is then measured in the visible region, where interference from other components is often minimal.

The choice of solvent is important as it can influence the position and intensity of the absorption bands. The pH of the solution can also affect the UV-Vis spectrum due to the protonation or deprotonation of the amino groups.

Table 4: Illustrative Parameters for the Spectrophotometric Quantification of this compound This table presents a hypothetical set of conditions for the spectrophotometric analysis, based on general procedures for aromatic amines.

| Parameter | Condition |

|---|---|

| Technique | UV-Visible Spectrophotometry (Colorimetric Method) |

| Derivatization Chemistry | Diazotization with NaNO₂/HCl followed by coupling with N-(1-Naphthyl)ethylenediamine |

| Solvent/Medium | Aqueous acidic medium |

| Wavelength of Max. Absorbance (λmax) | Typically in the range of 500-600 nm for the resulting azo dye |

| Linearity Range | Dependent on the molar absorptivity of the colored product, typically in the µg/mL range |

| Molar Absorptivity (ε) | Expected to be high (>10⁴ L·mol⁻¹·cm⁻¹) for the azo dye derivative |

Potential Applications in Materials Science and Catalysis

Application as Ligands in Organometallic and Heterogeneous Catalysis

The nitrogen atoms in both the pyridine (B92270) ring and the two amino groups of 5-(3-Aminophenyl)pyridin-2-amine can act as coordination sites for metal ions, enabling its function as a ligand in organometallic chemistry. The ability of pyridine-based ligands to stabilize transition metal cations is well-documented. nih.gov These ligands can act as both σ-donors and π-acceptors, which allows for the fine-tuning of the electronic properties of the resulting metal complexes. nih.gov

The formation of metal complexes with ligands containing amino and pyridine functionalities is a common strategy for developing catalysts. For instance, various metal complexes derived from ligands with similar structural motifs have been synthesized and studied for their catalytic activities. rdd.edu.iq The resulting complexes often exhibit enhanced stability and reactivity, making them suitable for a range of catalytic transformations. While specific studies on the catalytic applications of this compound complexes are not extensively detailed in the provided results, the structural analogy to other effective ligands suggests significant potential. For example, terpyridine (TPY) ligands, which feature three pyridine rings, are known to stabilize low-valent metal ions like Fe(II) and are effective in promoting carbon-carbon bond formation in cross-coupling reactions. nih.gov Similarly, Schiff base podands derived from aminophenyl ethers form stable complexes with metals such as manganese, iron, cobalt, nickel, and copper. researchgate.net

The potential of this compound as a ligand can be inferred from the broader class of aminopyridine compounds, which are known to form stable coordination compounds with various metals. researchgate.net The resulting metal complexes have shown utility in diverse catalytic applications, and it is plausible that complexes of this compound could serve as catalysts in both homogeneous and heterogeneous systems.

Integration into Functional Materials (e.g., Optoelectronic Materials, Sensors)